2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c18-15-8-4-7-14(11-15)16(21)20-10-9-19-17(20)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQZVNGPHDDDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of 3-bromobenzoyl chloride: This can be achieved by reacting 3-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Synthesis of the imidazole ring: The dihydroimidazole ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, forming the benzylsulfanyl moiety.
Final coupling reaction: The final step involves coupling the synthesized 3-bromobenzoyl chloride with the dihydroimidazole derivative in the presence of a base such as triethylamine (TEA) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like TEA
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl alcohol derivatives
Substitution: Amino or thio-substituted benzoyl derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be competitive with standard antimicrobial agents, suggesting that 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole could possess similar properties .
Anticancer Activity
Imidazole derivatives have also been explored for their anticancer potential. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines such as HCT116. The mechanism often involves interference with cellular pathways critical for cancer cell proliferation and survival .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. Compounds similar to this compound have been studied for their ability to inhibit this enzyme, thereby contributing to potential treatments for conditions like diabetes mellitus .
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating a series of imidazole derivatives, including those structurally related to this compound, researchers reported MIC values indicating strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the imidazole ring could enhance efficacy against resistant strains .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 1.43 | Antibacterial |
| Acarbose (Standard) | 16.18 | Antidiabetic |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of imidazole derivatives demonstrated that certain modifications led to increased cytotoxicity against colorectal cancer cells (HCT116). The study highlighted that compounds with specific substituents on the imidazole ring exhibited IC50 values significantly lower than standard chemotherapeutic agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 4.53 | HCT116 |
| 5-Fluorouracil (Standard) | 9.99 | HCT116 |
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the bromobenzoyl group can participate in halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key Observations :
Key Observations :
- Receptor Selectivity: Lofexidine’s dichlorophenoxy group confers high α2-adrenergic affinity, while MK017’s branched alkyl groups favor α1-adrenergic activity . The target compound’s 3-bromobenzoyl group may shift selectivity toward I2-imidazoline receptors, as seen in related derivatives .
- Antimicrobial Potential: Sulfur-containing analogs (e.g., benzenesulfonyl derivatives) exhibit enhanced activity due to thiol reactivity or metal chelation .
Key Observations :
- Condensation Reactions : The target compound’s synthesis mirrors methods for 2-aryl-4,5-dihydroimidazoles but requires careful handling of brominated acyl chlorides .
Biological Activity
The compound 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a benzylsulfanyl group and a 3-bromobenzoyl moiety attached to a 4,5-dihydro-1H-imidazole core. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer domains.
Pharmacological Properties
Imidazole derivatives have been extensively studied for their broad range of biological activities. The following sections summarize key findings related to the biological activity of the compound.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various imidazole compounds, it was found that those with similar structures to this compound showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Reference |
|---|---|---|
| This compound | TBD | |
| Compound A | 15 (E. coli) | |
| Compound B | 20 (S. aureus) | |
| Streptomycin (control) | 28 (E. coli) |
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that compounds containing imidazole rings can induce apoptosis in cancer cell lines. Specifically, derivatives similar to our compound have demonstrated cytotoxic effects against various cancer types.
Table 2: Cytotoxicity of Imidazole Derivatives on Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| This compound | TBD | MCF-7 (breast) | |
| Compound C | 15 | HeLa (cervical) | |
| Compound D | 10 | A549 (lung) |
The biological activities of imidazoles are often attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism : Imidazoles disrupt the cell membrane integrity and inhibit nucleic acid synthesis in bacteria.
- Anticancer Mechanism : They may induce cell cycle arrest and promote apoptosis through the activation of caspases and modulation of signaling pathways such as PI3K/Akt.
Case Studies
Several studies have highlighted the therapeutic potential of imidazole derivatives:
- Antimicrobial Study : Jain et al. synthesized various imidazole derivatives and evaluated their efficacy against S. aureus and E. coli. Their findings suggested that introducing specific substituents significantly enhances antimicrobial potency .
- Anticancer Evaluation : A recent study reported that certain imidazole derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.
Q & A
Basic: What synthetic strategies are effective for introducing the benzylsulfanyl group into 4,5-dihydro-1H-imidazole derivatives?
Answer:
The benzylsulfanyl group is typically introduced via nucleophilic substitution or thiol-alkyne coupling. For example:
- Step 1: React a thiol (e.g., benzyl mercaptan) with a halogenated imidazole precursor (e.g., 1-chloro-4,5-dihydro-1H-imidazole) under basic conditions (e.g., K₂CO₃ in DMF) to facilitate SN2 substitution .
- Step 2: Purify the product using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .
- Validation: Confirm the substitution via ¹H NMR (disappearance of precursor protons) and LC-MS .
Basic: Which spectroscopic and computational methods are recommended for structural characterization?
Answer:
- Experimental Techniques:
- ¹H/¹³C NMR: Assign protons and carbons, focusing on the benzylsulfanyl (-S-CH₂-C₆H₅) and 3-bromobenzoyl (C=O adjacent to Br) groups .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
- X-ray Crystallography: Resolve crystal packing and bond angles using SHELX software for refinement .
- Computational Methods:
Advanced: How can DFT methodologies be optimized to predict electronic properties accurately?
Answer:
- Functional Selection: B3LYP (hybrid functional) outperforms LSDA and BLYP in reproducing experimental vibrational spectra and bond lengths due to its inclusion of exact exchange .
- Basis Set: Use 6-31G* or TZ2P for balanced accuracy and computational cost .
- Validation: Compare calculated IR/NMR spectra with experimental data to identify discrepancies (e.g., solvent effects) .
Advanced: How can crystallographic data inconsistencies be resolved during structure determination?
Answer:
- Refinement: Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C-H···S contacts) to validate packing motifs .
- Cross-Validation: Overlay DFT-optimized and X-ray structures to identify steric clashes or hydrogen-bonding mismatches .
Advanced: What experimental designs assess biological activity in receptor modulation?
Answer:
- In Vitro Assays:
- In Vivo Models: Evaluate analgesia in rodent inflammatory pain models (e.g., carrageenan-induced hyperalgesia) with dose-response curves .
Basic: What purification techniques ensure high-purity yields post-synthesis?
Answer:
- Chromatography: Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate by-products .
- Recrystallization: Optimize solvent polarity (e.g., ethanol for polar impurities) to enhance crystal purity .
- Quality Control: Validate purity via HPLC (≥95% area) and elemental analysis .
Advanced: How can reaction yields be improved for the 3-bromobenzoyl substitution?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
